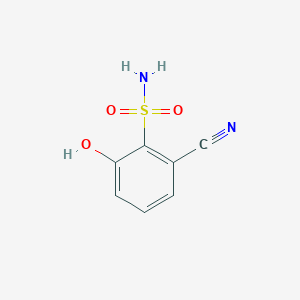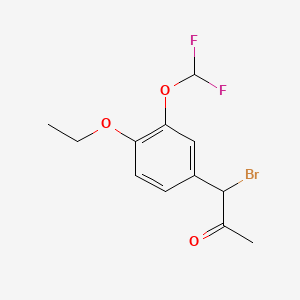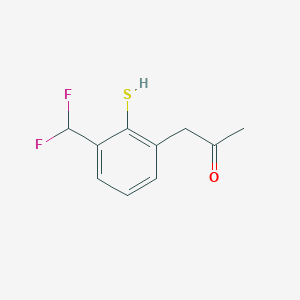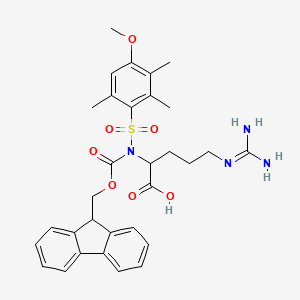
1,5-Diiodo-hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diiodo-hexane is an organic compound with the molecular formula C6H12I2. It is a diiodoalkane, meaning it contains two iodine atoms attached to a hexane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diiodo-hexane can be synthesized through the iodination of hexane. One common method involves the reaction of hexane with iodine in the presence of a catalyst such as red phosphorus. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diiodo-hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form hexane by removing the iodine atoms.
Photochemical Reactions: Under UV light, this compound can undergo homolytic cleavage, forming iodine radicals.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium hydroxide in ethanol.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Photochemical Reactions: UV light sources and appropriate solvents like cyclohexane.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as hexane derivatives with different functional groups.
Reduction: Hexane.
Photochemical Reactions: Iodine radicals and various cycloalkanes.
Wissenschaftliche Forschungsanwendungen
1,5-Diiodo-hexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a radiolabeling agent.
Industry: Utilized in the production of high-efficiency polymer/fullerene bulk heterojunction solar cells.
Wirkmechanismus
The mechanism of action of 1,5-Diiodo-hexane involves the homolytic cleavage of the carbon-iodine bonds under specific conditions, leading to the formation of iodine radicals. These radicals can participate in various chemical reactions, including cyclopropanation of olefins and radical nucleophilic substitution . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Diiodo-hexane: Another diiodoalkane with similar properties but a different iodine atom position.
1,2-Diiodoethane: A shorter chain diiodoalkane with different reactivity and applications.
1,4-Diiodobutane: A diiodoalkane with a four-carbon chain, used in different chemical reactions.
Uniqueness
1,5-Diiodo-hexane is unique due to its specific iodine atom positions, which influence its reactivity and the types of reactions it can undergo. Its six-carbon chain also makes it suitable for applications requiring longer alkyl chains compared to shorter diiodoalkanes .
Eigenschaften
Molekularformel |
C6H12I2 |
|---|---|
Molekulargewicht |
337.97 g/mol |
IUPAC-Name |
1,5-diiodohexane |
InChI |
InChI=1S/C6H12I2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3 |
InChI-Schlüssel |
LOGFVJQGFCCEIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCI)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


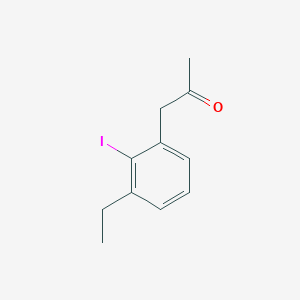
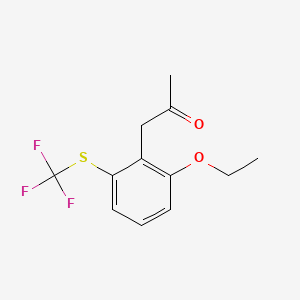
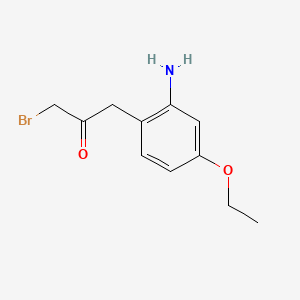
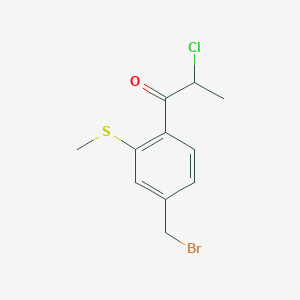
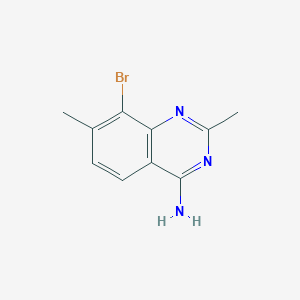


![(E)-3-(2,4-Diamino-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14062449.png)
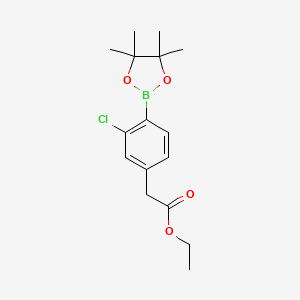
![2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide](/img/structure/B14062455.png)
